Juvabione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

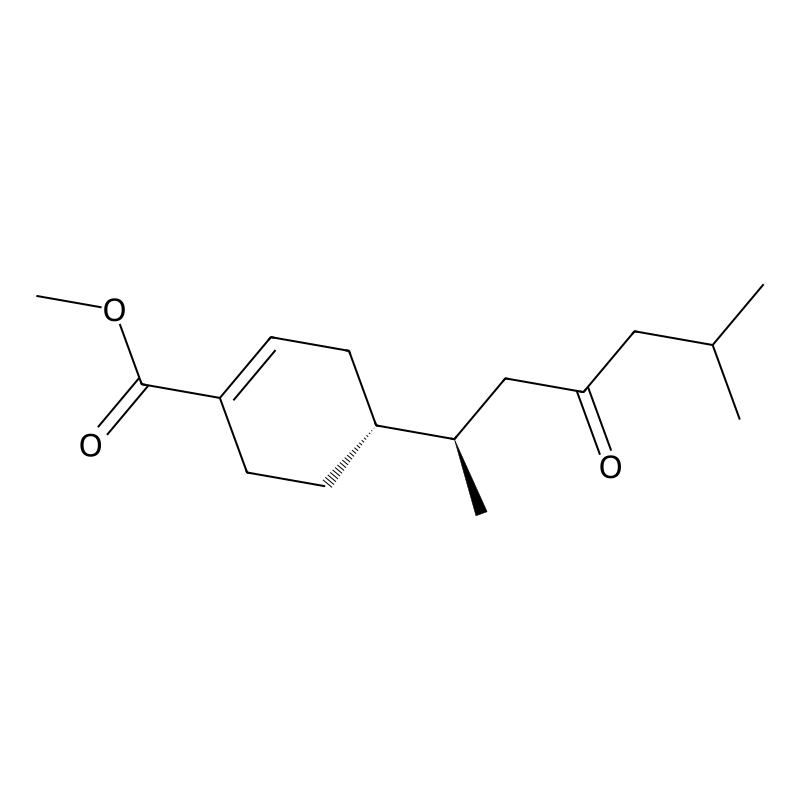

Juvabione, also known as the paper factor, is a naturally occurring sesquiterpene ester compound, specifically the methyl ester of todomatuic acid. It is primarily found in the wood of true firs from the genus Abies and is notable for its role as an insect juvenile hormone analogue. This compound is part of a broader family of sesquiterpenes based on the bisabolane scaffold, which are crucial for plant defense mechanisms against insect herbivory and fungal infections. Juvabione's biosynthesis involves a series of enzymatic reactions that convert simple precursors into this complex structure, highlighting its significance in ecological interactions and plant physiology .

Juvabione exhibits significant biological activity as an insect juvenile hormone analogue. This property allows it to interfere with the normal development and reproduction of various insect species, particularly by stunting growth and preventing maturation into reproductive adults. Its effectiveness in this regard makes it a valuable compound for pest management strategies in agriculture. Additionally, juvabione has been shown to possess antifungal properties, further enhancing its role in plant defense .

Several methods have been developed for the synthesis of juvabione:

- Natural Extraction: Juvabione can be isolated from natural sources such as Abies species through steam distillation or solvent extraction techniques.

- Chemical Synthesis: Notable synthetic routes include:

- A total synthesis involving multiple steps from simple starting materials, achieving a total yield of approximately 17% .

- A lipase-mediated synthesis that utilizes (±)-norcamphor as a precursor to produce both (+)-juvabione and its epimer, (+)-epijuvabione .

- Enantio- and diastereocontrolled syntheses that focus on producing specific stereoisomers of juvabione .

Juvabione has several applications across different fields:

- Agriculture: As an insect juvenile hormone analogue, it is utilized in pest control formulations to manage insect populations effectively.

- Pharmaceuticals: Its antifungal properties suggest potential applications in developing new antifungal agents.

- Research: Juvabione serves as a model compound in studies related to sesquiterpene biosynthesis and plant-insect interactions .

Research has focused on the interactions between juvabione and various biological systems. Studies indicate that juvabione can modulate hormonal pathways in insects, affecting their growth and development. Additionally, its interaction with fungal pathogens has been explored, revealing its potential to inhibit fungal growth through various biochemical pathways .

Juvabione shares structural and functional similarities with several other compounds within the sesquiterpene class. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Todomatuic Acid | Sesquiterpene Ester | Insect juvenile hormone activity | Precursor to juvabione |

| Epijuvabione | Sesquiterpene Ester | Similar hormonal activity | Epimer of juvabione |

| Germacrene D | Sesquiterpene | Antimicrobial properties | Different biosynthetic pathway |

| Farnesol | Sesquiterpene Alcohol | Antimicrobial and anti-inflammatory effects | Common precursor in terpenoid biosynthesis |

Juvabione's uniqueness lies in its specific structural configuration and its potent biological activities as an insect juvenile hormone analogue, setting it apart from other similar compounds .

Biosynthetic Pathways in Conifers

The biosynthesis of juvabione in conifers represents a sophisticated biochemical pathway that has evolved as part of their complex chemical defense system. Conifers, particularly species within the genus Abies, utilize an intricate network of sesquiterpene biosynthetic machinery to produce juvabione and related compounds [1] [2]. The biosynthetic pathway begins with the universal sesquiterpene precursor farnesyl diphosphate, which serves as the fundamental building block for all sesquiterpene compounds including juvabione [1] [3].

The pathway operates within the cytosolic compartment of conifer cells, distinguishing it from monoterpene and diterpene biosynthesis which occur in plastids [1] [3]. This compartmentalization is crucial for the regulation and specificity of juvabione production, as it allows for distinct metabolic control and prevents interference with other terpene biosynthetic processes [4] [5]. The cytosolic localization also facilitates the integration of juvabione biosynthesis with other cellular defense mechanisms and stress response pathways [4] [6].

Sesquiterpene Biosynthesis via the Bisabolane Scaffold

The bisabolane scaffold forms the structural foundation for juvabione biosynthesis, representing one of the most important sesquiterpene frameworks in conifer defense chemistry [1] [2] [3]. This scaffold is characterized by a specific cyclohexene ring structure with defined stereochemistry that is essential for the biological activity of the resulting compounds [1] [3]. The biosynthesis of the bisabolane scaffold proceeds through a tightly controlled cyclization mechanism that ensures high fidelity in product formation [3].

The conversion of farnesyl diphosphate to the bisabolane scaffold requires a preliminary isomerization step to form the enzyme-bound tertiary allylic intermediate nerolidyl diphosphate [3]. This isomerization is catalyzed by the same enzyme that performs the subsequent cyclization, demonstrating the remarkable multifunctional nature of sesquiterpene synthases [3]. The reaction mechanism involves the formation of carbocationic intermediates through metal ion-assisted ionization of the diphosphate leaving group [3] [7].

The stereochemical control in bisabolane scaffold formation is exceptionally precise, with the enzyme producing exclusively the 4R configuration of the cyclohexene ring [3]. This stereochemical fidelity is critical for the subsequent conversion to biologically active compounds like todomatuic acid and juvabione [3]. The molecular basis for this stereochemical control involves specific amino acid residues within the enzyme active site that position the substrate and stabilize particular carbocationic intermediates [3] [7].

Role of (E)-α-Bisabolene Synthase

(E)-α-Bisabolene synthase represents a unique member of the sesquiterpene synthase family, distinguished by its remarkable product specificity and inducible nature [3]. This enzyme catalyzes the conversion of farnesyl diphosphate to (E)-α-bisabolene with greater than 99% specificity, making it one of the most precise terpene synthases identified in conifers [3]. The enzyme belongs to the Tpsd subfamily of gymnosperm terpene synthases and exhibits distinctive structural features that differentiate it from constitutive sesquiterpene synthases [3].

The molecular characteristics of (E)-α-bisabolene synthase include a molecular weight of 93.8 kilodaltons and an isoelectric point of 5.03 [3]. The enzyme consists of 817 amino acids encoded by a 2528 base pair complementary DNA sequence [3]. A notable structural feature is the presence of a large amino-terminal insertion corresponding to amino acids 81 through 296, which is shared with diterpene synthases but absent in monoterpene synthases [3]. This structural similarity suggests evolutionary relationships and potentially shared mechanistic features with diterpene-producing enzymes [3].

The enzyme requires divalent metal ion cofactors, specifically magnesium or manganese ions, for catalytic activity [3] [7]. Magnesium ions at 5 millimolar concentration provide optimal activity, while manganese ions are effective at lower concentrations but become inhibitory at higher levels [3]. The metal ion requirement reflects the universal mechanism of terpene synthases, where the divalent cation neutralizes the negative charge of the diphosphate leaving group during substrate ionization [3] [7].

Terpene Synthase Gene Expression

The regulation of terpene synthase gene expression in conifers involves complex temporal and spatial control mechanisms that coordinate the production of different classes of defensive compounds [8] [9] [4]. The expression patterns of these genes reflect the multi-layered nature of conifer chemical defense, with different synthase classes activated at distinct time points following stress or attack [8] [9].

Wound-inducible terpene synthase genes exhibit characteristic expression profiles that distinguish them from constitutive defense genes [8] [9]. The temporal sequence begins with rapid activation of monoterpene synthase genes within one to two days of wounding, followed by diterpene synthase activation at two to three days, and culminating with sesquiterpene synthase induction at eleven to fourteen days post-wounding [3] [8] [9]. This sequential activation ensures that different types of defensive compounds are produced when they are most needed during the defense response [8] [9].

The transcriptional regulation involves multiple signaling pathways and transcription factor families, including MYC, WRKY, and AP2 transcription factors [10] [11]. These regulatory proteins respond to various stress signals and coordinate the expression of multiple genes involved in terpene biosynthesis [10] [11]. The complexity of this regulatory network allows for fine-tuned responses to different types of biotic and abiotic stresses [12] [11].

Induction Mechanisms Following Insect Attack

The induction of juvabione biosynthesis following insect attack represents a sophisticated plant defense strategy that involves multiple interconnected signaling pathways and regulatory mechanisms [12] [4] [13]. This response system allows conifers to detect, interpret, and respond to herbivore threats through the coordinated activation of specific biochemical pathways [12] [13] [14]. The complexity of these mechanisms reflects the evolutionary arms race between plants and their insect herbivores [12] [13].

Temporal Patterns of Sesquiterpene Production

The temporal dynamics of sesquiterpene production following insect attack follow a precisely orchestrated sequence that maximizes defensive efficacy while minimizing metabolic costs [3] [8] [4]. The production pattern begins with an initial lag period during which primary wound responses and early defense gene activation occur [8] [9] [4]. This is followed by a gradual increase in sesquiterpene synthase gene expression that peaks at approximately two weeks post-attack [3] [8].

The delayed induction of sesquiterpene production, particularly (E)-α-bisabolene synthase expression, serves multiple functional purposes [3] [8]. First, it allows time for the initial monoterpene and diterpene responses to address immediate threats [8] [4]. Second, the timing coincides with the life cycle stages of many insect herbivores, ensuring that juvenile hormone analogue production occurs when it will be most disruptive to insect development [3] [8].

The sustained nature of sesquiterpene production extends well beyond the initial attack period, with detectable levels of relevant transcripts persisting for several weeks [8] [9]. This prolonged response provides continued protection against secondary attacks and ensures adequate substrate availability for the conversion to more complex defensive metabolites like todomatuic acid and juvabione [3] [8].

Signal Transduction Pathways

The signal transduction pathways mediating insect attack responses in conifers involve multiple interconnected signaling cascades that integrate mechanical, chemical, and biological stimuli [12] [6] [13] [14]. The primary signaling molecule in this network is jasmonic acid and its derivatives, particularly methyl jasmonate, which serve as both local and systemic signals for defense gene activation [12] [6] [13] [14].

Jasmonic acid signaling operates through a well-characterized pathway involving the degradation of JAZ repressor proteins in response to bioactive jasmonates [13] [14]. This process leads to the derepression of transcription factors such as MYC2, which directly activate the expression of defense-related genes including terpene synthases [10] [13] [14]. The pathway exhibits remarkable sensitivity and specificity, allowing plants to mount appropriate responses to different types and intensities of herbivore attack [12] [13].

Mechanical wounding alone is sufficient to trigger jasmonic acid synthesis and subsequent defense responses, but the presence of specific elicitors in insect oral secretions can significantly modify both the magnitude and specificity of the response [12] [15] [13]. These elicitors include fatty acid conjugates and enzymes that are recognized by specific plant receptors, leading to enhanced or modified signaling cascades [16] [12] [15]. The integration of mechanical and chemical signals allows plants to distinguish between different types of damage and tailor their responses accordingly [12] [13].

Additional signaling pathways involving ethylene, salicylic acid, and abscisic acid provide modulatory influences on the primary jasmonic acid response [12] [6] [13]. Ethylene generally enhances wound responses and can synergize with jasmonic acid signaling [12] [6]. Salicylic acid primarily functions in pathogen defense but can influence insect responses under certain conditions [12] [13]. Abscisic acid has emerged as an important modulator of herbivore responses, with both positive and negative regulatory effects depending on the specific context [12].

Enzymatic Conversion to Juvabione Derivatives

The conversion of (E)-α-bisabolene to juvabione and related derivatives involves a series of enzymatic oxidation and modification reactions that occur subsequent to the initial sesquiterpene cyclization [3] [17] [18]. These transformations are crucial for generating the biologically active compounds that serve as effective insect juvenile hormone analogues [3] [17]. The enzymatic machinery responsible for these conversions includes members of the cytochrome P450 monooxygenase family and various methyltransferases [19] [17] [18].

The initial oxidation of (E)-α-bisabolene to todomatuic acid represents the key transformation in this pathway [3] [17]. This reaction involves the hydroxylation and subsequent oxidation of the terminal methyl group of the bisabolane side chain to form a carboxylic acid functional group [3] [17] [20]. The conversion occurs through multiple intermediate steps, each catalyzed by specific enzymes with defined substrate specificities [17] [18].

Cytochrome P450 monooxygenases play a central role in the oxidative transformations leading to juvabione formation [4] [5] [18] [21]. These enzymes catalyze the insertion of oxygen atoms into unreactive carbon-hydrogen bonds through a complex catalytic cycle involving high-valent iron-oxo intermediates [18] [21] [22]. The P450 enzymes involved in terpenoid metabolism exhibit remarkable substrate promiscuity, allowing them to catalyze multiple oxidations along homologous series of substrates [4] [5] [18].

The final step in juvabione biosynthesis involves the methylation of todomatuic acid to form the methyl ester [19] [17] [23]. This reaction is catalyzed by specific methyltransferases that utilize S-adenosyl methionine as the methyl donor [19] [23]. The methylation is essential for the biological activity of juvabione, as the methyl ester form exhibits significantly higher juvenile hormone activity compared to the free acid [17] [23]. The conversion efficiency from (E)-α-bisabolene to todomatuic acid has been demonstrated to reach approximately 7% in methyl jasmonate-induced grand fir cell cultures [3], indicating that this pathway operates effectively under appropriate physiological conditions.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Jedlicka P, Hrdý I, Kuldová J, Wimmer Z. The systemic effects of juvenoids on the red firebug Pyrrhocoris apterus and on the pea aphid Acyrthosiphon pisum with data on life table response. Pest Manag Sci. 2007 Oct;63(10):1026-35. PubMed PMID: 17724791.

3: Itagaki N, Iwabuchi Y. Enantio- and diastereo-controlled synthesis of (+)-juvabione employing organocatalytic desymmetrization and photoinduced fragmentation. Chem Commun (Camb). 2007 Mar 12;(11):1175-6. Epub 2007 Jan 9. PubMed PMID: 17347730.

4: Pearson AJ, Paramahamsan H, Dudones JD. Vicinal stereocontrol during nucleophilic addition to arene chromium tricarbonyl complexes: formal synthesis of (+/-)-erythro Juvabione. Org Lett. 2004 Jun 24;6(13):2121-4. PubMed PMID: 15200300.

5: Fine PM, Cass GR, Simoneit BR. Chemical characterization of fine particle emissions from fireplace combustion of woods grown in the northeastern United States. Environ Sci Technol. 2001 Jul 1;35(13):2665-75. PubMed PMID: 11452590.

6: Bergner EJ, Helmchen G. Enantioselective synthesis of (+)-juvabione. J Org Chem. 2000 Aug 11;65(16):5072-4. PubMed PMID: 10956500.

7: Bohlmann J, Crock J, Jetter R, Croteau R. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis). Proc Natl Acad Sci U S A. 1998 Jun 9;95(12):6756-61. PubMed PMID: 9618485; PubMed Central PMCID: PMC22624.

8: Bowers WS. Insect-plant interactions: endocrine defences. Ciba Found Symp. 1984;102:119-37. PubMed PMID: 6559111.

9: Zaoral M, Sláma K. Peptides with juvenile hormone activity. Science. 1970 Oct 2;170(3953):92-3. PubMed PMID: 5452900.